

Ethyl 1,3-benzothiazole-2-carboxylate molecular structure and weight

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Compound of Interest

Compound Name: Ethyl 1,3-benzothiazole-2-carboxylate

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An In-Depth Technical Guide to the Molecular Structure and Properties of **Ethyl 1,3-benzothiazole-2-carboxylate**

Abstract: This technical guide provides a comprehensive analysis of **Ethyl 1,3-benzothiazole-2-carboxylate**, a pivotal molecular building block in medicinal chemistry and materials science. The document delineates its core molecular structure, precise molecular weight, and key physicochemical properties. It further presents validated experimental workflows for structural elucidation, including NMR, MS, and IR spectroscopy, grounded in established scientific principles. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes fundamental data with practical insights into the compound's synthesis and application, underscoring its significance as a versatile synthetic intermediate.

Core Molecular Identity and Significance

Ethyl 1,3-benzothiazole-2-carboxylate (CAS No: 32137-76-1) is a heterocyclic organic compound featuring a benzothiazole core. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents.^{[1][2]} This compound serves as a critical starting material and intermediate for the synthesis of more complex, biologically active molecules.^{[1][3]} Its structure incorporates a reactive ethyl ester at the 2-position, providing a versatile handle for further chemical modification, making it invaluable for developing libraries of novel compounds for drug discovery screening.^[2]

This guide offers an authoritative overview of its structural and physical characteristics, providing the foundational knowledge necessary for its effective application in a research and development setting.

Molecular Profile

A compound's utility in experimental design begins with a precise understanding of its fundamental identifiers and structure. The key properties of **Ethyl 1,3-benzothiazole-2-carboxylate** are summarized below.

| Identifier | Value | Source(s) |
|-------------------|--|---|
| IUPAC Name | Ethyl 1,3-benzothiazole-2-carboxylate | [3] |
| Synonyms | Ethyl benzothiazole-2-carboxylate, 2-Benzothiazolecarboxylic acid, ethyl ester | [4] [5] [6] |
| CAS Number | 32137-76-1 | [3] [4] [6] [7] |
| Molecular Formula | C ₁₀ H ₉ NO ₂ S | [4] [5] [6] [7] |
| Molecular Weight | 207.25 g/mol | [5] [6] [8] |
| SMILES String | CCOC(=O)c1nc2ccccc2s1 | [6] |
| InChI Key | VLQLCEXNNNGQELL-UHFFFAOYSA-N | [6] |

In-Depth Molecular Structure Analysis

The functionality and reactivity of **Ethyl 1,3-benzothiazole-2-carboxylate** are direct consequences of its molecular architecture.

Structural Composition

The molecule is composed of two primary functional regions:

- The Benzothiazole Core: A bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring. This core is relatively planar and electron-rich, influencing the molecule's spectroscopic properties and reactivity. The nitrogen and sulfur heteroatoms provide sites for potential non-covalent interactions in biological systems.
- The Ethyl Carboxylate Group: An ester functional group attached to the C2 position of the thiazole ring. This group is a key site for synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse array of derivatives.

Molecular structure of **Ethyl 1,3-benzothiazole-2-carboxylate**.

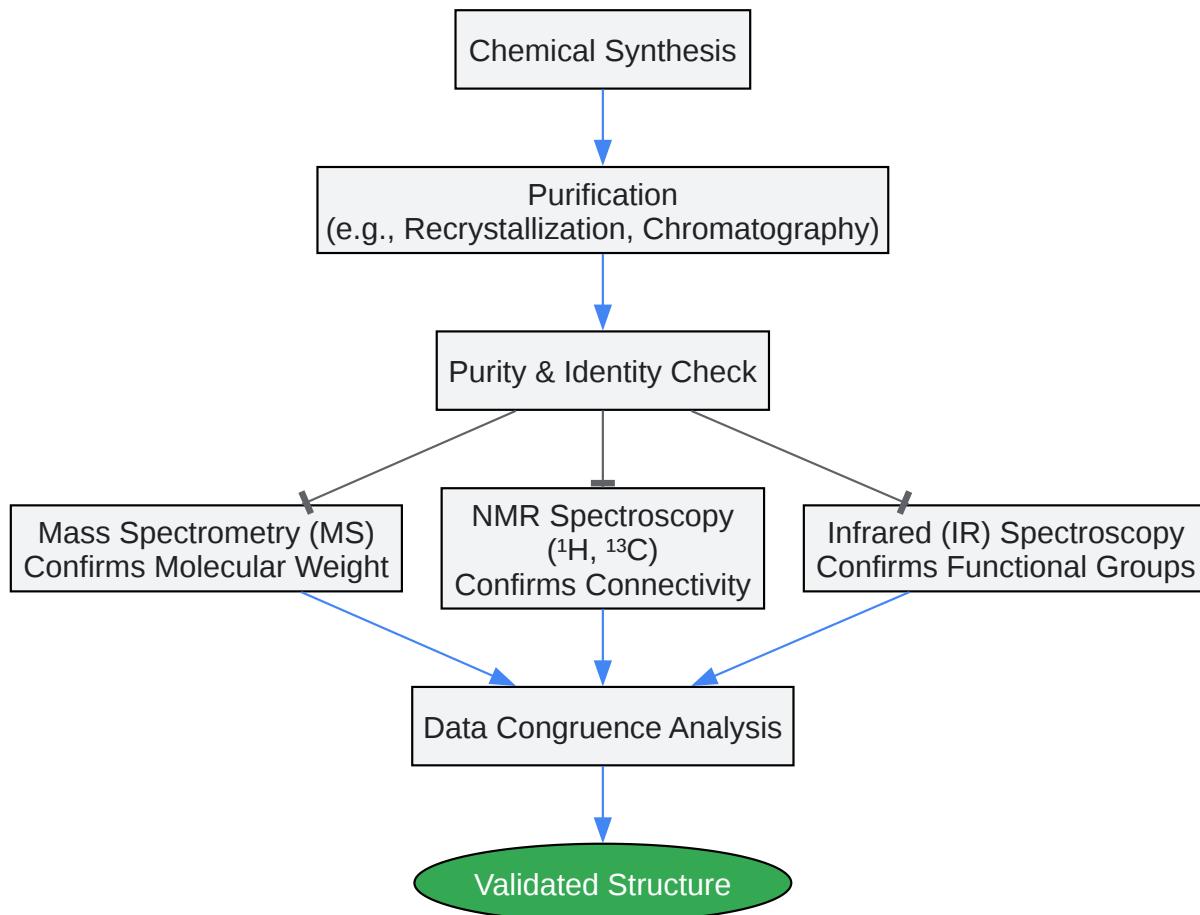
Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |
|---------------|-------------------------|-----------|
| Physical Form | Solid | [6] |
| Melting Point | 66–72 °C | [6][7][9] |
| Boiling Point | 312.8 °C (at 760 mmHg) | [4] |
| Density | 1.29 g/cm ³ | [4] |
| Flash Point | 142.9 °C | [4] |
| Storage Class | 11 (Combustible Solids) | [10] |

Workflow for Structural Elucidation and Validation

The confirmation of a molecule's identity and purity is a cornerstone of scientific integrity. A multi-technique approach is employed to provide orthogonal data points, ensuring an unambiguous structural assignment. The causality behind this workflow is to use one technique (e.g., MS) to confirm the mass and formula, and others (NMR, IR) to confirm the specific arrangement of atoms and functional groups.



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Workflow for the structural validation of a synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Data Interpretation (Expected Signals):
 - ^1H NMR:
 - A triplet (~1.4 ppm) and a quartet (~4.4 ppm) characteristic of an ethyl group (-OCH₂CH₃).
 - Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring.
 - ^{13}C NMR:
 - Signals for the two carbons of the ethyl group.
 - A signal for the ester carbonyl carbon (~160-170 ppm).
 - Multiple signals for the aromatic and thiazole carbons.

Protocol: Mass Spectrometry (MS)

Causality: MS is used to determine the exact molecular weight of the compound, thereby confirming its molecular formula.

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[\[3\]](#)
- Data Interpretation (Expected Signals):
 - The primary peak of interest is the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$). For C₁₀H₉NO₂S, this should appear at an m/z value corresponding to ~207.25.

Protocol: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

- Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Interpretation (Expected Signals):
 - A strong, sharp absorption band around 1720-1740 cm^{-1} , characteristic of the C=O (ester) stretch.
 - Absorptions around 1500-1600 cm^{-1} corresponding to C=C and C=N bonds in the aromatic and thiazole rings.
 - Bands in the 3000-3100 cm^{-1} region for aromatic C-H stretching.
 - Bands in the 2850-3000 cm^{-1} region for aliphatic C-H stretching of the ethyl group.

Synthesis and Reactivity Overview

The synthesis of **Ethyl 1,3-benzothiazole-2-carboxylate** typically involves the formation of the benzothiazole ring followed by or concurrent with the introduction of the ethyl carboxylate group. Several synthetic routes have been reported in the literature.[7][11]

A common and illustrative approach involves the reaction of a benzothiazole precursor, such as 2-mercaptopbenzothiazole, with an electrophilic reagent like ethyl chloroacetate in the presence of a base.[1]

Conceptual Protocol:

- Reactant Setup: In a round-bottom flask, dissolve the benzothiazole precursor and a suitable base (e.g., K_2CO_3) in an anhydrous polar aprotic solvent (e.g., acetone or DMF).[1][12]
- Addition of Reagent: Add ethyl chloroacetate dropwise to the stirred solution at room temperature.

- Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[1\]](#)[\[12\]](#)
- Workup and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Conclusion

Ethyl 1,3-benzothiazole-2-carboxylate is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its molecular structure, defined by the stable benzothiazole core and a synthetically versatile ethyl ester group, provides a robust platform for further chemical exploration. With a molecular weight of 207.25 g/mol and well-characterized physicochemical properties, it serves as a reliable and crucial building block. The analytical workflows detailed herein represent the standard for ensuring the structural integrity and purity of this and other related compounds, forming the basis of reproducible and trustworthy scientific research.

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